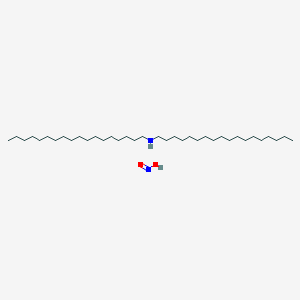

nitrous acid;N-octadecyloctadecan-1-amine

Description

Nitrous acid;N-octadecyloctadecan-1-amine is a compound that combines the properties of nitrous acid and a long-chain amine. Nitrous acid, also known as nitric(III) acid, is a weak and unstable acid that is typically prepared in situ due to its rapid decomposition. N-octadecyloctadecan-1-amine is a long-chain aliphatic amine, which is characterized by its hydrophobic nature and its ability to form stable complexes with various substances.

Properties

CAS No. |

62498-16-2 |

|---|---|

Molecular Formula |

C36H76N2O2 |

Molecular Weight |

569.0 g/mol |

IUPAC Name |

nitrous acid;N-octadecyloctadecan-1-amine |

InChI |

InChI=1S/C36H75N.HNO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h37H,3-36H2,1-2H3;(H,2,3) |

InChI Key |

KCJAEZJKVJTLRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.N(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrous acid is usually generated by acidifying aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures . This method ensures that the nitrous acid is consumed in situ, preventing its decomposition.

N-octadecyloctadecan-1-amine can be synthesized through the reductive amination of octadecanal with ammonia or an amine, using a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of nitrous acid involves the controlled acidification of sodium nitrite solutions, often in a continuous process to ensure a steady supply of the acid. N-octadecyloctadecan-1-amine is produced on an industrial scale through catalytic hydrogenation of nitriles or amides derived from fatty acids, followed by purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Nitrous acid;N-octadecyloctadecan-1-amine undergoes several types of chemical reactions, including:

Reduction: The amine group in N-octadecyloctadecan-1-amine can be reduced to form secondary or tertiary amines.

Substitution: Nitrous acid can react with amines to form N-nitrosamines, which are important in various chemical processes.

Common Reagents and Conditions

Oxidation: Sodium nitrite and hydrochloric acid are commonly used to generate nitrous acid for oxidation reactions.

Reduction: Reducing agents such as sodium cyanoborohydride or lithium aluminum hydride are used for the reduction of amines.

Substitution: Nitrous acid is used in cold acidic solutions to facilitate the formation of N-nitrosamines.

Major Products

Diazonium Salts: Formed from the oxidation of primary amines by nitrous acid.

N-nitrosamines: Formed from the reaction of nitrous acid with secondary amines.

Scientific Research Applications

Nitrous acid;N-octadecyloctadecan-1-amine has several scientific research applications:

Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.

Industry: Utilized in the production of surfactants and emulsifiers due to the hydrophobic nature of N-octadecyloctadecan-1-amine.

Mechanism of Action

The mechanism of action of nitrous acid;N-octadecyloctadecan-1-amine involves the nitrosation of amines, leading to the formation of N-nitrosamines. Nitrous acid acts as an electrophile, reacting with the nucleophilic nitrogen of the amine to form a nitrosamine intermediate . This intermediate can undergo further reactions, depending on the conditions and the presence of other reagents.

Comparison with Similar Compounds

Nitrous acid;N-octadecyloctadecan-1-amine can be compared with other similar compounds, such as:

N-nitrosodimethylamine: A well-known nitrosamine with similar chemical properties but different biological effects.

N-nitrosodiethylamine: Another nitrosamine that shares similar reactivity with nitrous acid but has different industrial applications.

The uniqueness of this compound lies in its combination of a long-chain aliphatic amine with nitrous acid, providing distinct hydrophobic properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.